N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” is a chemical compound that likely contains a cyclohexyl group (a ring of six carbon atoms), a pyridin-3-ylmethyl group (a pyridine ring attached to a methyl group), and an oxamide group (a type of amide). This structure suggests that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would likely be determined by the arrangement of its cyclohexyl, pyridin-3-ylmethyl, and oxamide groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would depend on its specific molecular structure and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemodivergent Synthesis
This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free, which makes it an attractive option for various chemical synthesis processes .
Antimicrobial Activity
The compound has potential applications in the development of antimicrobial agents. It can be used to synthesize rare-earth complexes that exhibit stronger antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to the ligands and rare-earth salts alone .
Polymer Applications
The compound can be incorporated into polymeric antimicrobial films, resulting in a potent antimicrobial effect . This suggests that nitrogen oxide-based praseodymium complexes have potential for various antimicrobial applications .
Synthesis of Ligands
The compound can be synthesized by a condensation reaction between 1,4-cyclohexane-diamine and 3-pyridinecarboxaldehyde . This makes it a valuable resource in the synthesis of ligands for various chemical reactions .
Pharmaceutical Applications
The compound can serve as a pharmacophore for many molecules with significant biological and therapeutic value . This makes it a valuable resource in the pharmaceutical industry .
Development of New Synthetic Methods
The compound can be used to develop new synthetic methods, especially for synthesizing structures like N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials . This is very meaningful in the field of organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with targets such as mitogen-activated protein kinase 10 and Leukotriene A-4 hydrolase . These proteins play crucial roles in cellular signaling and inflammatory responses, respectively.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Safety and Hazards
Future Directions
The future directions for research on “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would likely depend on the results of initial studies on its properties and potential applications. If it shows promise in a particular area, such as medicine or materials science, further studies could be conducted to explore these possibilities .
properties
IUPAC Name |
N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYBTRUZGKYVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.